![molecular formula C13H14N4OS B12924185 N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide CAS No. 828920-94-1](/img/structure/B12924185.png)
N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)nicotinamide is a compound that features a thiazole ring, a pyrrolidine ring, and a nicotinamide moiety. These structural components are known for their significant roles in medicinal chemistry and drug design due to their biological activities and ability to interact with various biological targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)nicotinamide typically involves the formation of the thiazole ring followed by the introduction of the pyrrolidine and nicotinamide groups. One common method includes the cyclization of appropriate thioamides with α-haloketones to form the thiazole ring. The pyrrolidine ring can be introduced through nucleophilic substitution reactions, and the nicotinamide moiety is often added via amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group in the nicotinamide moiety can be reduced to an amine.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrrolidine derivatives
Aplicaciones Científicas De Investigación
N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and cancers.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)nicotinamide involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity, while the pyrrolidine ring can modulate receptor functions. The nicotinamide moiety may also play a role in binding to NAD+ dependent enzymes, affecting cellular metabolism and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole derivatives: Compounds like 2,4-disubstituted thiazoles.
Pyrrolidine derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Nicotinamide derivatives: Compounds like nicotinamide riboside .
Uniqueness
N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)nicotinamide is unique due to its combination of the thiazole, pyrrolidine, and nicotinamide moieties, which confer distinct biological activities and potential therapeutic applications. This combination allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development .
Propiedades
Número CAS |
828920-94-1 |
|---|---|
Fórmula molecular |
C13H14N4OS |
Peso molecular |
274.34 g/mol |
Nombre IUPAC |
N-(5-pyrrolidin-1-yl-1,3-thiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H14N4OS/c18-12(10-4-3-5-14-8-10)16-13-15-9-11(19-13)17-6-1-2-7-17/h3-5,8-9H,1-2,6-7H2,(H,15,16,18) |
Clave InChI |
BNUWUSVVAJDVBO-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=CN=C(S2)NC(=O)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


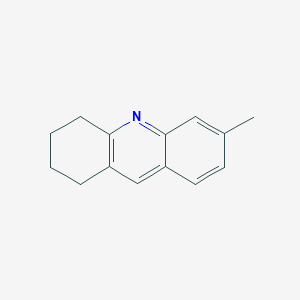
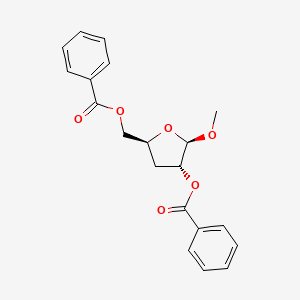
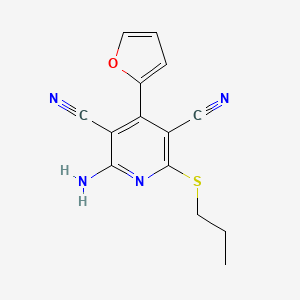
![3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)sulfinyl]methyl]-](/img/structure/B12924129.png)

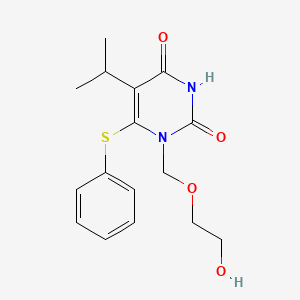
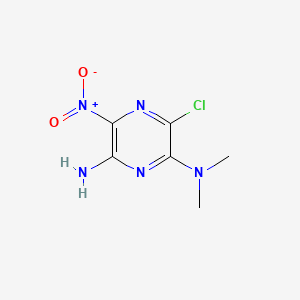


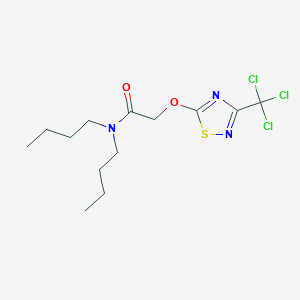
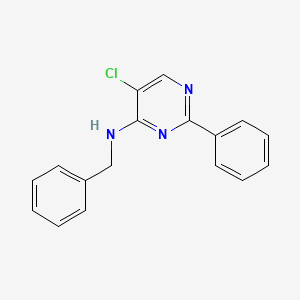
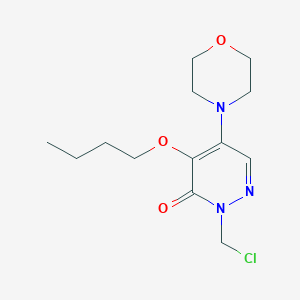
![(2R,3R,4S,5R)-2-[6-Amino-2-((E)-hex-1-enyl)-purin-9-yl]-5-hydroxymethyl-tetrahydro-furan-3,4-diol](/img/structure/B12924174.png)

